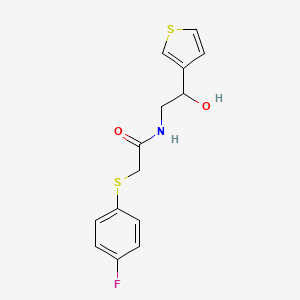

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S2/c15-11-1-3-12(4-2-11)20-9-14(18)16-7-13(17)10-5-6-19-8-10/h1-6,8,13,17H,7,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUDNCYIHVAULD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The thioether bond is typically synthesized by reacting 4-fluorothiophenol with a halogenated acetamide precursor.

Procedure :

- Halogenated Acetamide Preparation :

- Reaction Optimization :

Table 1: Thioether Formation Under Varied Conditions

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 25 | 85 |

| K₂CO₃ | DMF | 25 | 72 |

| Et₃N | THF | 40 | 68 |

Hydroxy Group Introduction via Cyanohydrin Formation

The 2-hydroxy-2-(thiophen-3-yl)ethyl side chain is synthesized through a cyanohydrin intermediate.

Procedure :

- Thiophene-3-carbaldehyde is treated with KCN in acidic methanol to form the cyanohydrin.

- Hydrolysis with HCl yields 2-hydroxy-2-(thiophen-3-yl)acetonitrile .

- Reduction using LiAlH₄ produces 2-amino-2-(thiophen-3-yl)ethanol .

Key Considerations :

Acetamide Coupling via Acylation

The final step involves coupling the thioether-acetamide intermediate with the hydroxyethyl-thiophene amine.

Procedure :

- Activation of Carboxylic Acid :

- Amine Coupling :

Table 2: Coupling Efficiency with Different Activators

| Activator | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| SOCl₂ | DMAc | 88 | 99.2 |

| EDCI/HOBt | DCM | 76 | 98.5 |

| DCC | THF | 65 | 97.8 |

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity

- HPLC : >99% purity on C18 column (MeCN:H₂O = 70:30, 1 mL/min).

Alternative Synthetic Routes

One-Pot Thioether and Acetamide Formation

A streamlined approach combines thioether formation and acylation in a single pot:

- 4-Fluorothiophenol , 2-chloroacetamide , and 2-amino-2-(thiophen-3-yl)ethanol are reacted with NaH in THF.

- Yield: 78% with reduced purification steps.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group would yield sulfoxides or sulfones, while reduction of the acetamide group would yield an amine derivative.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as enzyme inhibition in biological studies or receptor binding in medicinal applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Activity Comparison of Selected Acetamide Derivatives

Key Observations:

Substituent Impact on hCA Inhibition: Compound 12 (4-fluorophenyl) exhibits significantly stronger hCA I inhibition (KI = 548.6 nM) compared to 18 (4-fluorobenzyl, KI = 2048 nM), indicating that phenyl substitution enhances binding affinity over benzyl groups .

Thiophene Position and Bioactivity :

- Thiophen-2-yl derivatives (e.g., compound in ) show antimycobacterial activity, while the target compound’s thiophen-3-yl group may alter steric or electronic interactions with biological targets.

Triazole and Heterocyclic Modifications :

- The triazole-containing compound in (molecular weight 362.4) demonstrates the role of nitrogen-rich heterocycles in modulating physicochemical properties. The target compound lacks such rings but incorporates a hydroxyl group for solubility.

Physicochemical and Pharmacokinetic Considerations

- Solubility: The hydroxyethyl group may enhance aqueous solubility compared to non-polar analogs like the 4-bromophenyl derivative in .

- Metabolic Stability : Fluorine atoms (e.g., in the target compound and ) typically reduce metabolic degradation, extending half-life .

Structure-Activity Relationship (SAR) Trends

Fluorophenyl vs. Other Aromatic Groups :

- Fluorophenyl substituents (as in the target compound and ) generally improve binding affinity and selectivity due to electronegativity and steric fit.

Thioether Linkage :

- The thioether group in the target compound and may enhance stability compared to ether or amine linkages in other analogs.

Hydroxyethyl-Thiophene Synergy :

- The combination of a hydroxyethyl group and thiophen-3-yl in the target compound could synergize hydrogen bonding and π-π stacking interactions, a feature absent in simpler thiophen-2-yl derivatives .

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.

Chemical Structure and Synthesis

The molecular formula of the compound is , with a molecular weight of approximately 345.4 g/mol. The synthesis typically involves:

- Formation of the Fluorophenyl Thioether : Reaction of 4-fluorothiophenol with an alkylating agent.

- Acetamide Formation : The thioether is then reacted with an acetamide derivative under controlled conditions.

These steps ensure the compound's desired properties and high yield during synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes, thus altering metabolic pathways.

- Receptor Binding : It can bind to receptors, modulating their activity and affecting cellular responses.

The presence of the fluorophenyl and thiophenyl groups enhances its binding affinity to these targets, potentially leading to significant biological effects.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of similar compounds, suggesting that derivatives like this compound could exhibit potent antibacterial effects. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial potential .

- Synergistic Effects : Some derivatives displayed synergistic relationships with established antibiotics, enhancing their efficacy against resistant strains .

Case Studies

A notable study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant bactericidal activity. The research utilized time-kill assays to confirm the compound's rapid action against these pathogens.

| Compound | Target Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|---|

| 2a | Staphylococcus aureus | 0.25 | Cell wall disruption |

| 2b | Escherichia coli | 0.22 | Protein synthesis inhibition |

Toxicity and Safety Profile

Toxicological assessments indicate that the compound exhibits low hemolytic activity, with % lysis ranging from 3.23% to 15.22%, suggesting a favorable safety profile for further development in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.